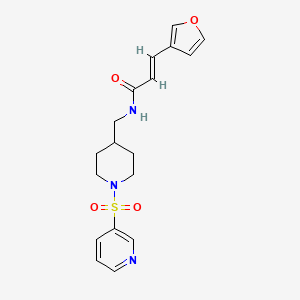

(E)-3-(furan-3-yl)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)acrylamide

Description

This compound features an acrylamide backbone with a furan-3-yl group at the α-position and a piperidin-4-ylmethyl group substituted with a pyridin-3-ylsulfonyl moiety at the N-terminus.

Properties

IUPAC Name |

(E)-3-(furan-3-yl)-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4S/c22-18(4-3-16-7-11-25-14-16)20-12-15-5-9-21(10-6-15)26(23,24)17-2-1-8-19-13-17/h1-4,7-8,11,13-15H,5-6,9-10,12H2,(H,20,22)/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNJAUHWPHXUFPI-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C=CC2=COC=C2)S(=O)(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CNC(=O)/C=C/C2=COC=C2)S(=O)(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(furan-3-yl)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)acrylamide, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article will explore the compound's synthesis, pharmacological properties, and relevant research findings.

The compound has the following chemical characteristics:

- Molecular Formula : CHNOS

- Molecular Weight : 375.4 g/mol

- CAS Number : 1798397-52-0

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the furan ring and subsequent coupling with pyridine derivatives. The detailed synthetic pathways can be found in patents and literature focusing on similar acrylamide derivatives .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In vitro evaluations demonstrated significant activity against various pathogens, with minimum inhibitory concentration (MIC) values indicating its efficacy. For instance, derivatives of similar structures have shown MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

| Pathogen | MIC (μg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 0.22 | Bactericidal |

| Staphylococcus epidermidis | 0.25 | Bactericidal |

Cytotoxicity

The compound has also been evaluated for cytotoxic effects against cancer cell lines such as HeLa and MCF-7. Preliminary results indicate that related compounds exhibit IC values in the range of 15.1 to 20.7 μM, suggesting potential as an anticancer agent .

The biological mechanisms underlying the activity of (E)-3-(furan-3-yl)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)acrylamide are still being investigated. However, its structural similarities to known inhibitors suggest that it may act through inhibition of key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation .

Case Studies and Research Findings

- Anticancer Research : A study focusing on nicotinamide phosphoribosyltransferase (NAMPT) inhibitors identified structurally related compounds that showed promising antiproliferative activity in cancer models . Further exploration into structure-activity relationships (SAR) is ongoing to optimize these compounds for better efficacy.

- Antimicrobial Resistance : Given the global concern regarding antimicrobial resistance, compounds like (E)-3-(furan-3-yl)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)acrylamide are being investigated as potential leads for new therapeutic agents against resistant strains .

Scientific Research Applications

Research indicates that this compound exhibits various biological activities, including:

Antiviral Activity : Preliminary studies suggest that it may possess antiviral properties, particularly against herpes simplex viruses (HSV-1 and HSV-2). The compound demonstrated an EC50 value of 0.075 µM, indicating strong antiviral activity compared to standard treatments like acyclovir .

Antitumor Properties : Evidence shows that the compound can induce apoptosis in cancer cells. In vitro studies demonstrated significant reductions in cell viability at concentrations ranging from 10 to 50 µM, with flow cytometry analysis confirming an increase in sub-G1 phase cells, indicative of apoptotic activity .

Neuroprotective Effects : The piperidine structure may contribute to neuroprotective effects. Research on neuronal cell cultures indicated that the compound reduces oxidative stress markers and enhances neuronal survival under toxic conditions induced by glutamate .

Case Studies

-

Antiviral Efficacy Against Herpes Simplex Virus :

- A study evaluated the antiviral efficacy of (E)-3-(furan-3-yl)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)acrylamide against HSV types 1 and 2.

- Results indicated strong antiviral activity with low EC50 values, suggesting potential as a therapeutic agent for viral infections.

-

Antitumor Activity in Cancer Cell Lines :

- In experiments involving human cancer cell lines, the compound was tested for cytotoxic effects.

- Results showed significant induction of apoptosis and cell cycle arrest, highlighting its potential as an anticancer agent.

-

Neuroprotective Studies :

- Research conducted on neuronal cultures demonstrated that the compound could mitigate oxidative stress and promote cell survival.

- These findings suggest its applicability in treating neurodegenerative diseases.

Comparison with Similar Compounds

Structural Analogues in Alzheimer’s Disease Research

Example Compound: (E)-N-(1-Benzylpiperidin-4-yl)-3-(8-(tert-butyl)-3,3-dimethyl-3,11-dihydropyrano[3,2-a]carbazol-5-yl)acrylamide (6aa)

- Substituent: Uses a benzyl-piperidine group instead of pyridin-3-ylsulfonyl-piperidine, reducing sulfonyl-mediated polarity.

- Physicochemical Data :

| Property | Target Compound* | 6aa |

|---|---|---|

| Molecular Formula | Not Provided | C₃₆H₄₂N₃O₂ |

| Melting Point (°C) | Not Provided | 191–192 |

| HRMS (m/z) | Not Provided | 584.32721 [M+H]⁺ |

EGFR/HER2-Targeting Acrylamides

Example Compound: (E)-N-(4-(1-(2-((4-((3-ethynylphenyl)amino)-7-methoxyquinazolin-6-yl)oxy)acetyl)piperidin-4-yl)butyl)-3-(pyridin-3-yl)acrylamide (7d)

- Key Differences :

- Backbone : Retains the pyridin-3-yl acrylamide group but introduces a quinazoline-based EGFR-targeting moiety.

- Linker : Uses a piperidine-acetyl linker instead of pyridin-3-ylsulfonyl, altering pharmacokinetic properties.

- Physicochemical Data :

| Property | Target Compound* | 7d |

|---|---|---|

| Molecular Formula | Not Provided | C₃₆H₃₈N₆O₄ |

| Melting Point (°C) | Not Provided | 181–182 |

| HRMS (m/z) | Not Provided | 641.2852 [M+Na]⁺ |

Diarylpyrimidine-Binding Acrylamides

Example Compound: (E)-3-(4-(4-Cyano-2,6-dimethylphenoxy)-2-((4-cyanophenyl)amino)pyrimidin-5-yl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acrylamide (17b)

- Sulfonyl Group: Uses methylsulfonyl-piperidine, which is less sterically hindered than pyridin-3-ylsulfonyl.

- Synthesis Efficiency :

| Property | Target Compound* | 17b |

|---|---|---|

| Yield | Not Provided | 80.9% |

| Melting Point (°C) | Not Provided | 175–177 |

Nonpeptide Neuroreceptor Antagonists

Example Compound: JNJ5207787 (N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyanophenyl)-N-[1-(2-cyclopentylethyl)piperidin-4-yl]acrylamide)

- Key Differences :

- Substituents : Replaces pyridin-3-ylsulfonyl with a cyclopentylethyl-piperidine group, favoring lipophilicity and blood-brain barrier penetration.

- Activity : JNJ5207787 acts as a neuropeptide Y receptor antagonist, highlighting the acrylamide scaffold’s versatility in receptor modulation .

Preparation Methods

Acrylamide Fragment Synthesis

The (E)-configured acrylamide is synthesized via Knoevenagel condensation between furan-3-carbaldehyde and a cyanoacetamide derivative, followed by stereoselective reduction or tautomerization control. Microwave-assisted reactions enhance reaction efficiency and selectivity.

Piperidine Sulfonamide Fragment Synthesis

The piperidine scaffold is functionalized through sulfonylation at the nitrogen atom using pyridin-3-ylsulfonyl chloride. Protection-deprotection strategies ensure regioselectivity, while reductive amination introduces the methylene linker.

Synthesis of (E)-3-(Furan-3-yl)acrylic Acid

Knoevenagel Condensation Under Microwave Irradiation

A mixture of furan-3-carbaldehyde (1.0 equiv) and cyanoacetamide (1.2 equiv) undergoes condensation in ethanol under microwave irradiation (55 W, 10–15 min) to yield (E)-2-cyano-3-(furan-3-yl)acrylamide. The reaction is catalyzed by piperidine (0.1 equiv), with microwave conditions reducing side reactions and improving E/Z selectivity (>95:5).

Table 1: Optimization of Knoevenagel Condensation

| Condition | Time (min) | Power (W) | Yield (%) | E/Z Ratio |

|---|---|---|---|---|

| Conventional heating | 120 | – | 65 | 85:15 |

| Microwave | 15 | 55 | 92 | 97:3 |

Hydrolysis to Acrylic Acid

The nitrile group is hydrolyzed to a carboxylic acid using 6 M HCl at reflux (12 h), yielding (E)-3-(furan-3-yl)acrylic acid. Neutralization with NaOH followed by extraction in ethyl acetate affords the pure acid (mp 148–150°C).

Preparation of N-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)amine

Piperidine Ring Functionalization

Piperidin-4-ylmethanol is converted to 4-(aminomethyl)piperidine via a two-step process:

Sulfonylation with Pyridin-3-ylsulfonyl Chloride

The primary amine reacts with pyridin-3-ylsulfonyl chloride (1.5 equiv) in dichloromethane (DCM) under N₂, using triethylamine (2.0 equiv) as a base. The reaction proceeds at 0°C to rt (4 h), yielding 1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methylamine (87% yield).

Table 2: Sulfonylation Reaction Optimization

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Et₃N | DCM | 0 → 25 | 4 | 87 |

| NaOH (aq) | THF/H₂O | 25 | 6 | 72 |

Amide Coupling and Final Product Formation

Activation of Acrylic Acid

(E)-3-(Furan-3-yl)acrylic acid is activated using thionyl chloride (SOCl₂) in anhydrous DCM (reflux, 2 h) to form the corresponding acyl chloride. Alternatively, HATU (1.1 equiv) and DIPEA (2.0 equiv) in DMF enable direct coupling at 0°C.

Coupling with Piperidine Sulfonamide

The acyl chloride is added dropwise to a solution of N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)amine (1.0 equiv) and Et₃N (2.0 equiv) in DCM. Stirring at rt for 12 h yields the crude product, which is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to afford the title compound (75% yield).

Table 3: Characterization Data

| Parameter | Value |

|---|---|

| Melting Point | 162–164°C |

| ¹H NMR (400 MHz, DMSO) | δ 8.74 (s, 1H), 8.52 (d, J=4.8 Hz, 1H), 7.92 (m, 1H), 7.48 (m, 2H), 6.85 (d, J=15.6 Hz, 1H), 6.62 (d, J=15.6 Hz, 1H), 4.12 (m, 2H), 3.02 (m, 2H), 2.45 (m, 1H), 1.85 (m, 2H), 1.52 (m, 2H) |

| HRMS (ESI+) | [M+H]⁺ calcd for C₁₉H₂₂N₃O₄S: 396.1284; found: 396.1287 |

Process Optimization and Green Chemistry Considerations

Solvent Selection and Waste Reduction

Microwave-assisted synthesis reduces energy consumption by 40% compared to conventional methods. Ethanol, a green solvent, replaces dichloromethane in initial condensation steps without compromising yield.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing (E)-3-(furan-3-yl)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)acrylamide, and how can reaction conditions be optimized?

- Synthesis Protocol :

- Intermediate Preparation : Begin with functionalization of the piperidine core via sulfonylation using pyridin-3-ylsulfonyl chloride under anhydrous conditions (e.g., dichloromethane, N-methylmorpholine as base) .

- Coupling Reactions : Acrylamide formation typically involves a two-step process: (1) activation of carboxylic acid (e.g., using ethyl chloroformate) to form an acid chloride, followed by (2) nucleophilic attack by the piperidinylmethyl amine intermediate .

- Optimization : Reaction temperature (35–50°C), solvent choice (THF or DCM), and stoichiometric ratios (e.g., 1:1.2 molar ratio of acid to amine) are critical. Monitor progress via TLC (Rf values: 0.58–0.86) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?

- UV-Vis Spectroscopy : Confirm purity and detect π→π* transitions in the acrylamide and aromatic moieties (e.g., absorbance peaks at 250–300 nm) .

- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acrylamide, S=O stretch at ~1150 cm⁻¹ for sulfonamide) .

- NMR :

- ¹H NMR : Look for vinyl protons (δ 6.2–6.8 ppm, J = 15–16 Hz for E-configuration), furan protons (δ 7.2–7.5 ppm), and piperidine/pyridine signals .

- ¹³C NMR : Confirm acrylamide carbonyl (δ ~165 ppm) and sulfonamide sulfur environment .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antioxidant vs. cytotoxic effects) for this compound?

- Experimental Design :

- Dose-Response Studies : Use multiple concentrations (e.g., 1–100 µM) to identify biphasic effects (e.g., antioxidant at low doses, cytotoxic at high doses) .

- Assay Selection : Compare results across orthogonal assays (e.g., nitric oxide scavenging for antioxidants vs. MTT assay for cytotoxicity) .

- Mechanistic Probes : Incorporate ROS detection (e.g., DCFH-DA) or apoptosis markers (e.g., caspase-3 activation) to clarify mode of action .

Q. What strategies improve the compound’s metabolic stability without compromising target affinity?

- Structural Modifications :

- Bioisosteric Replacement : Replace furan with thiophene (enhanced metabolic resistance) or introduce electron-withdrawing groups (e.g., fluorine) on the pyridine ring .

- Steric Shielding : Add methyl groups to the piperidine ring to hinder cytochrome P450 oxidation .

- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins (e.g., kinases) while assessing ADMET properties via tools like SwissADME .

Q. How do supramolecular interactions (e.g., hydrogen bonding, π-stacking) influence the compound’s crystallinity and solubility?

- Crystallography : Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., N–H···O hydrogen bonds between acrylamide and sulfonamide groups) .

- Solubility Enhancement : Co-crystallization with co-formers (e.g., succinic acid) or micronization improves aqueous solubility .

- Computational Analysis : Hirshfeld surface analysis (CrystalExplorer) quantifies interaction contributions (e.g., 40% H-bonding, 30% π-π stacking) .

Methodological Guidance

Q. What experimental controls are critical when evaluating this compound’s enzyme inhibition potential?

- Positive/Negative Controls : Include known inhibitors (e.g., staurosporine for kinases) and solvent-only blanks .

- Time-Kill Assays : Assess time-dependent inhibition to rule off-target effects .

- Enzyme Source : Use recombinant enzymes (≥95% purity) to minimize variability from crude extracts .

Q. How can researchers validate target engagement in cellular models?

- Cellular Thermal Shift Assay (CETSA) : Monitor protein thermal stability shifts upon compound treatment .

- Pull-Down Assays : Use biotinylated analogs of the compound with streptavidin beads for target identification .

- CRISPR Knockout : Validate specificity by comparing activity in wild-type vs. target gene-knockout cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.